

Application Note: Comprehensive Characterization of 3-(4-Chlorophenoxy)azetidine

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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)azetidine

CAS No.: 753445-45-3

Cat. No.: B1322565

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Introduction

3-(4-Chlorophenoxy)azetidine is a substituted azetidine derivative with potential applications in pharmaceutical and agrochemical research. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in drug discovery due to the unique conformational constraints and physicochemical properties it imparts.[1][2] The incorporation of a 4-chlorophenoxy moiety suggests potential for various biological activities. Accurate and comprehensive analytical characterization is crucial for ensuring the identity, purity, and stability of this compound in research and development settings. This application note provides a detailed guide to the key analytical methods for the thorough characterization of **3-(4-Chlorophenoxy)azetidine**.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **3-(4-Chlorophenoxy)azetidine** is essential for method development and data interpretation.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ ClNO	PubChem
Molecular Weight	183.63 g/mol	PubChem
Predicted LogP	1.9	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	2	PubChem

Chromatographic Methods for Purity and Separation

Chromatographic techniques are fundamental for assessing the purity of **3-(4-Chlorophenoxy)azetidine** and for separating it from starting materials, byproducts, and degradants.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common and versatile method for the analysis of small molecules like **3-(4-Chlorophenoxy)azetidine**. The method's adaptability allows for the fine-tuning of separation conditions to achieve optimal resolution and peak shape.

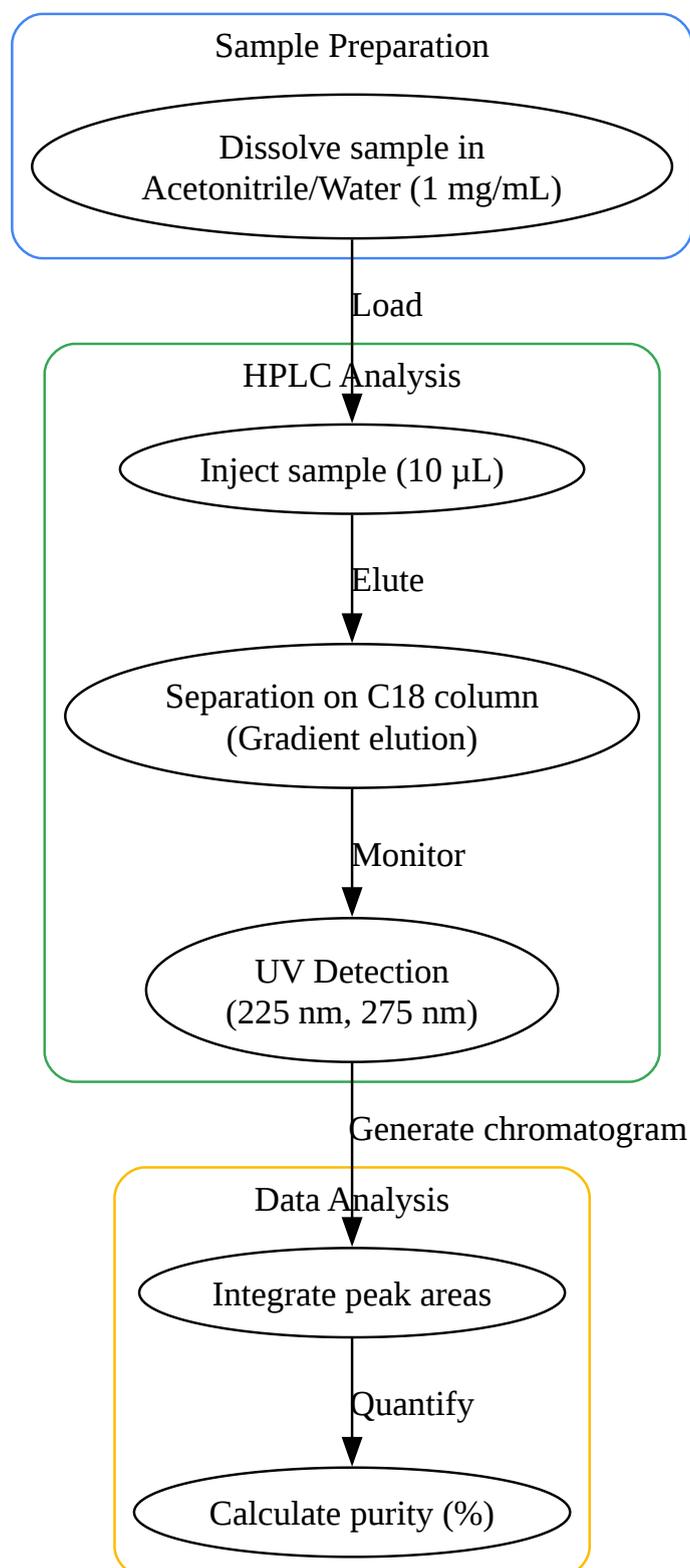
Rationale for Method Design: The selection of a C18 stationary phase is based on the non-polar nature of the 4-chlorophenoxy group. The mobile phase, a mixture of acetonitrile and water, provides a good solvent system for eluting the analyte. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, is often necessary to protonate the basic azetidine nitrogen, which minimizes peak tailing and improves chromatographic performance. UV detection is suitable due to the presence of the chromophoric phenyl ring.

Experimental Protocol: RP-HPLC

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18, 4.6 x 150 mm, 5 μm particle size.

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 10-90% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Column Temperature: 30 $^{\circ}$ C.
- Detection: UV at 225 nm and 275 nm.
- Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Data Interpretation: The retention time of the main peak provides a qualitative measure of the compound's identity under specific chromatographic conditions. The peak area percentage of the main peak relative to the total area of all peaks is used to determine the purity of the sample.



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Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of **3-(4-Chlorophenoxy)azetidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ^1H and ^{13}C NMR are essential for unambiguous structure confirmation.

Expected ^1H NMR Spectral Features: The ^1H NMR spectrum of **3-(4-Chlorophenoxy)azetidine** is expected to show distinct signals for the protons of the azetidine ring and the 4-chlorophenoxy group.

- **Azetidine Protons:** The protons on the azetidine ring will appear as a set of multiplets in the upfield region of the spectrum. The methine proton at the 3-position (CH-O) will likely be a multiplet due to coupling with the adjacent methylene protons. The methylene protons at the 2- and 4-positions will also be multiplets, and may exhibit complex splitting patterns due to their diastereotopic nature.
- **Aromatic Protons:** The protons on the 4-chlorophenyl ring will appear as two doublets in the aromatic region (typically 6.8-7.5 ppm). The para-substitution pattern will result in an AA'BB' spin system.
- **NH Proton:** The proton on the azetidine nitrogen will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Expected ^{13}C NMR Spectral Features: The ^{13}C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

- **Azetidine Carbons:** The carbon atoms of the azetidine ring will appear in the aliphatic region of the spectrum. The C3 carbon, being attached to an oxygen atom, will be shifted downfield compared to the C2 and C4 carbons.
- **Aromatic Carbons:** The six carbons of the 4-chlorophenyl ring will appear in the aromatic region. The carbon bearing the chlorine atom (C-Cl) and the carbon attached to the ether oxygen (C-O) will have distinct chemical shifts.

Protocol for NMR Analysis:

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for complete assignment.
- Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

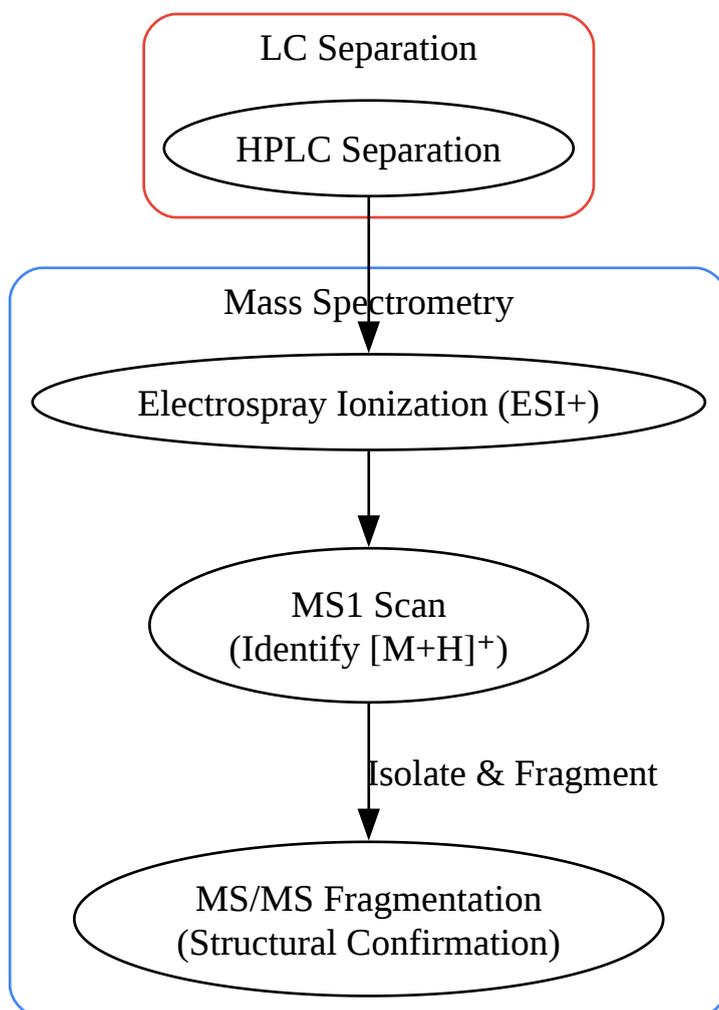
Expected Mass Spectral Data: For **3-(4-Chlorophenoxy)azetidine**, electrospray ionization (ESI) is a suitable soft ionization technique that should produce a prominent protonated molecular ion [M+H]⁺ at m/z 184.05237.[3] The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with an M+2 peak approximately one-third the intensity of the M peak.

Fragmentation Pattern: While a detailed experimental fragmentation pattern is not available, fragmentation of the molecular ion is expected to occur at the ether linkage and within the azetidine ring. Common fragmentation pathways for related chlorophenoxy compounds involve the loss of the azetidine moiety or cleavage of the C-O bond.[4][5][6]

Protocol for LC-MS Analysis:

- Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
- Chromatography: Use the HPLC conditions described previously.
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

- Mass Analyzer: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
- Data Analysis: Identify the molecular ion and analyze the fragmentation pattern in MS/MS mode to confirm the structure.



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Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FTIR Spectral Features: The FTIR spectrum of **3-(4-Chlorophenoxy)azetidine** will show characteristic absorption bands for the various functional groups.

- N-H Stretch: A weak to medium band in the region of 3300-3500 cm^{-1} corresponding to the N-H stretching vibration of the secondary amine in the azetidine ring.
- C-H Stretch (Aromatic): Bands above 3000 cm^{-1} due to the C-H stretching vibrations of the aromatic ring.
- C-H Stretch (Aliphatic): Bands below 3000 cm^{-1} corresponding to the C-H stretching vibrations of the azetidine ring.
- C=C Stretch (Aromatic): Characteristic absorptions in the 1600-1450 cm^{-1} region due to the carbon-carbon double bond stretching in the phenyl ring.
- C-O Stretch (Aryl Ether): A strong band in the 1200-1250 cm^{-1} region corresponding to the asymmetric C-O-C stretching of the aryl ether.
- C-Cl Stretch: A band in the 1000-1100 cm^{-1} region, although it can be difficult to assign definitively.

Protocol for FTIR Analysis:

- Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if it is an oil) or as a KBr pellet (if it is a solid). Attenuated Total Reflectance (ATR) is also a convenient method that requires minimal sample preparation.
- Instrumentation: A standard FTIR spectrometer.
- Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm^{-1}).
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. This is a fundamental technique for confirming the empirical formula.

Expected Elemental Composition:

Element	Theoretical %
Carbon (C)	58.87
Hydrogen (H)	5.49
Chlorine (Cl)	19.31
Nitrogen (N)	7.63
Oxygen (O)	8.71

Protocol for Elemental Analysis:

- Instrumentation: A CHN elemental analyzer.
- Sample Preparation: A precisely weighed amount of the dry, pure sample is required.
- Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified.

Conclusion

The comprehensive characterization of **3-(4-Chlorophenoxy)azetidine** requires a multi-technique approach. HPLC is essential for determining purity, while NMR, MS, and FTIR are crucial for unambiguous structural elucidation. Elemental analysis provides definitive confirmation of the empirical formula. By employing the protocols and understanding the expected data outlined in this application note, researchers and drug development professionals can confidently assess the quality and identity of this important chemical entity.

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